2-{2-chloro-4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide
Overview
Description
2-{2-chloro-4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide is a useful research compound. Its molecular formula is C22H20ClNO7 and its molecular weight is 445.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.0928297 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Herbicide Safeners
- Radiosynthesis of Chloroacetanilide Herbicides : Research by Latli and Casida (1995) on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners highlights their importance in studying the metabolism and mode of action of these compounds. Their work specifically on acetochlor and R-29148 safener provides a foundation for understanding the behavior and impact of similar compounds in agricultural settings (Latli & Casida, 1995).
Allosteric Modifiers of Hemoglobin
- Novel Hemoglobin Oxygen Affinity Decreasing Agents : Randad et al. (1991) designed and synthesized compounds to decrease the oxygen affinity of human hemoglobin, demonstrating the potential medical applications of acetamide derivatives in areas requiring modulation of oxygen supply, such as ischemia or stroke (Randad et al., 1991).
Environmental and Biological Studies
- Chloroacetamide Herbicide Metabolism : Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) provides insights into the toxicological and environmental implications of these compounds, as well as their metabolic pathways in mammals (Coleman et al., 2000).
Hypoglycemic Activity
- Hypoglycemic Activity of Acetamide Derivatives : Nikaljea, Choudharia, and Une (2012) reported the synthesis and significant hypoglycemic activity of novel acetamide derivatives in an animal model, pointing towards potential applications in diabetes management (Nikaljea, Choudharia, & Une, 2012).
Anticancer Activity
- Anticancer Activity of Acetamide Derivatives : Karaburun et al. (2018) synthesized acetamide derivatives with notable growth inhibition against various cancer cell lines, suggesting the therapeutic potential of such compounds in cancer treatment (Karaburun et al., 2018).
Properties
IUPAC Name |
2-[2-chloro-4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-6-methoxyphenoxy]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO7/c1-22(2)30-20(26)15(21(27)31-22)9-13-10-16(23)19(17(11-13)28-3)29-12-18(25)24-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHRJOXNLMTMCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)NC3=CC=CC=C3)OC)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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